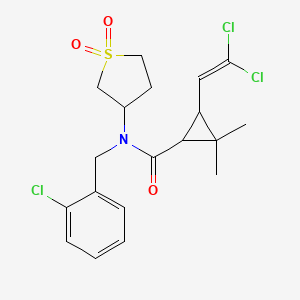![molecular formula C19H20N4O2S B12135662 N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135662.png)
N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimetilfenil)-2-{[5-(furan-2-il)-4-(prop-2-en-1-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es un complejo compuesto orgánico que presenta una combinación de anillos aromáticos, triazol y furano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2,3-dimetilfenil)-2-{[5-(furan-2-il)-4-(prop-2-en-1-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común podría incluir:
Formación del anillo triazol: Esto se puede lograr mediante una reacción de ciclización que involucra derivados de hidracina y aldehídos o cetonas apropiados.
Unión del anillo furano: Este paso podría involucrar una reacción de acoplamiento, como una reacción de Suzuki o Heck, para introducir la unidad furano.
Introducción del grupo sulfánil: Esto se puede hacer a través de una reacción de sustitución nucleofílica.
Formación final de acetamida: Este paso involucra la reacción del intermedio con anhídrido acético o cloruro de acetilo.
Métodos de Producción Industrial
Los métodos de producción industrial probablemente involucrarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que minimizan el costo y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, principios de química verde y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2,3-dimetilfenil)-2-{[5-(furan-2-il)-4-(prop-2-en-1-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de ciertos átomos dentro de la molécula.
Sustitución: Tanto las reacciones de sustitución nucleofílica como las electrofílicas se pueden realizar para reemplazar átomos o grupos específicos dentro de la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (Cl₂, Br₂), los haluros de alquilo y los nucleófilos (por ejemplo, aminas, tioles) se utilizan comúnmente.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir sulfoxidos o sulfonas, mientras que la reducción podría producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Se ha investigado su potencial como agente farmacéutico, particularmente en el tratamiento de enfermedades donde los derivados de triazol son conocidos por ser efectivos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia.
Mecanismo De Acción
El mecanismo de acción de N-(2,3-dimetilfenil)-2-{[5-(furan-2-il)-4-(prop-2-en-1-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida dependería de su aplicación específica. En química medicinal, podría interactuar con enzimas o receptores específicos, modulando su actividad. Los objetivos moleculares y las vías involucradas tendrían que ser dilucidados mediante estudios experimentales.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2,3-dimetilfenil)-2-{[5-(furan-2-il)-4-(metil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida
- N-(2,3-dimetilfenil)-2-{[5-(furan-2-il)-4-(etil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida
Singularidad
N-(2,3-dimetilfenil)-2-{[5-(furan-2-il)-4-(prop-2-en-1-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es singular debido a la combinación específica de grupos funcionales y la presencia del grupo prop-2-en-1-il, que puede conferir propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C19H20N4O2S |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
N-(2,3-dimethylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N4O2S/c1-4-10-23-18(16-9-6-11-25-16)21-22-19(23)26-12-17(24)20-15-8-5-7-13(2)14(15)3/h4-9,11H,1,10,12H2,2-3H3,(H,20,24) |
Clave InChI |
PELULTBVIDRTKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12135610.png)

![propan-2-yl 2-(4-oxo-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B12135615.png)

![N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135624.png)
![2-[4-(2-Furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B12135630.png)
![(5Z)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12135632.png)
![N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135634.png)
![(2Z)-6-(4-methoxybenzyl)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135642.png)
![3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135648.png)

![ethyl 1-({3-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate](/img/structure/B12135661.png)
